5-Lipoxygenase-In-1
Description
Structure
3D Structure
Properties
CAS No. |
138331-04-1 |
|---|---|
Molecular Formula |
C23H28N4O2S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-ethyl-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H28N4O2S/c1-4-26-22(30)27(21(29)23(26,2)3)19-7-5-17(6-8-19)24-13-15-25(16-14-24)18-9-11-20(28)12-10-18/h5-12,28H,4,13-16H2,1-3H3 |
InChI Key |
AHWDHLCCXRVAIC-UHFFFAOYSA-N |
SMILES |
CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Canonical SMILES |
CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Appearance |
Solid powder |
Other CAS No. |
138331-04-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-ethyl-3(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-5-dimethyl)-2-thioxo-4-imidazolidinone R 68151 R-68151 |
Origin of Product |
United States |
Molecular and Enzymatic Characterization of 5 Lipoxygenase
Structural Biology of Human 5-Lipoxygenase
Human 5-LOX is a member of the lipoxygenase family of enzymes and transforms essential fatty acid substrates into leukotrienes and other biologically active products wikipedia.org. The enzyme has a canonical lipoxygenase framework containing two distinct domains: an amino-terminal "C2-like" domain and a larger catalytic domain nih.govlsu.eduresearchgate.net. The amino-terminal domain, approximately 120 amino acids in length, is involved in Ca2+-dependent membrane binding nih.govlsu.eduresearchgate.net. The catalytic domain is primarily α-helical and contains the non-heme catalytic iron nih.govlsu.eduresearchgate.net.
Crystal Structure Analysis and Active Site Architecture
The crystal structure of human 5-LOX, specifically a stabilized form (Stable-5-LOX), has been determined at a resolution of 2.4 angstroms lsu.eduumh.esrcsb.org. This structure reveals a variation on the classic lipoxygenase fold, particularly in helix α2, which defines one edge of the active site nih.govlsu.edu. In contrast to other lipoxygenases like 8R- and 15-LOX where helix α2 is 6-7 turns, in Stable-5-LOX, it is a short 3-turn helix flanked by extended loops nih.govlsu.edu. This shortened helix is positioned at approximately 45° to its counterparts in other lipoxygenases nih.govlsu.edu.
The unique orientation of helix α2 in Stable-5-LOX significantly restricts access to the catalytic iron, resulting in a distinctive active site cavity nih.govlsu.edu. The side chains of F177 and Y181 are positioned inward and block an access channel to the catalytic iron that is observed in the structures of 8R- and 15-LOX nih.gov. This "FY cork" formed by F177 and Y181 plugs the entrance to the active site cavity nih.govgoogle.com. The active site itself is an elongated cavity with limited access to the bulk solvent nih.govresearchgate.net. It is lined with both invariant and 5-LOX specific amino acids nih.govresearchgate.net.
Key Amino Acid Residues Involved in Catalysis and Iron Coordination
The catalytic activity of 5-LOX is dependent on a non-heme iron atom located in the catalytic domain nih.govlsu.eduresearchgate.netnih.gov. This iron is crucial for the enzyme's function nih.gov. The iron is coordinated by several key amino acid residues. Three conserved histidines—His-367, His-372, and His-550—are involved in coordinating the essential iron nih.govlsu.eduresearchgate.netnih.gov. Mutagenesis studies have strongly suggested that these histidine residues, along with Glu-376, are crucial for 5-lipoxygenase activity and coordinate to the essential iron nih.gov.
Other invariant amino acids conserved in all arachidonic acid-metabolizing lipoxygenases, such as Leu-368, Leu-373, Ile-406, Leu-414, and Leu-607, form a constellation of branched hydrophobic side chains that envelop the region where the substrate's pentadiene must be positioned for catalysis nih.govresearchgate.net. Leu-414, located at the vertex of an arched helix, has been proposed to control oxygen access to the substrate or position the substrate for attack nih.govlsu.edu. Additional amino acids from this arched helix that help define the catalytic site include Leu-420 and Phe-421 nih.govlsu.edu.
Conformational Dynamics and Protein Stability
5-LOX activity is known to be short-lived, partly due to an intrinsic instability of the enzyme lsu.eduumh.es. A 5-LOX-specific destabilizing sequence has been identified, which is involved in orienting the carboxyl terminus that binds the catalytic iron lsu.eduumh.es. Stabilization of the enzyme for crystallographic studies was achieved by replacing this sequence lsu.eduumh.esrcsb.org. For instance, replacing the KKK653-655 sequence with the corresponding ENL sequence from 8R-LOX increased the melting temperature and half-life of the enzyme researchgate.net.
Human 5-LOX exhibits conformational dynamics and can exist in different states, including a closed conformation where helix-α2 blocks access to the active site and an open conformation that allows substrate access researchgate.netlsu.edu. The crystal structure of Stable-5-LOX revealed a closed conformation researchgate.netlsu.edu. However, research suggests that 5-LOX can also adopt a more open conformation where helix α2 is elongated, similar to other animal lipoxygenases nih.gov. This conformational change is thought to be substrate-induced and may shift the enzyme towards a catalytically competent state nih.gov. Mutations designed to favor an open conformation have resulted in improved kinetic parameters and altered proteolytic cleavage patterns lsu.edunih.gov. The dynamic nature and conformational changes are important aspects of 5-LOX function and regulation researchgate.netlsu.eduebsa2025.eu.
Catalytic Mechanism of Leukotriene Biosynthesis
5-LOX catalyzes two key steps in the biosynthesis of leukotrienes from arachidonic acid nih.govhmdb.canih.gov. This process occurs at the nuclear membrane in leukocytes and involves the interaction with 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid as a substrate to 5-LOX probiologists.commdpi.comnih.gov.
Oxygenation of Arachidonic Acid to 5(S)-Hydroperoxyeicosatetraenoic Acid (5-HPETE)
The first step catalyzed by 5-LOX is the oxygenation of arachidonic acid (AA) to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE) wikipedia.orgnih.govmdpi.comhmdb.canih.gov. Arachidonic acid is a C20 polyunsaturated fatty acid with four cis double bonds at positions 5, 8, 11, and 14 nih.gov.
The oxygenation reaction involves the enzyme's dioxygenase activity, which adds a hydroperoxyl (HO₂) residue to arachidonic acid at carbon 5 of its 1,4 diene group (the 5Z,8Z double bonds) wikipedia.org. This step involves an initial hydrogen abstraction from carbon 7 of arachidonic acid mdpi.comacs.org. The addition of molecular oxygen then leads to the formation of 5(S)-HPETE mdpi.com. 5(S)-HPETE is an unstable intermediate with a hydroperoxy group at the 5-position and double bonds at positions 6, 8, 11, and 14 hmdb.caontosight.aiwikipedia.org.
Dehydration of 5-HPETE to Leukotriene A4 (LTA4)
The second step catalyzed by 5-LOX is the dehydration of 5(S)-HPETE to form the unstable allylic epoxide, leukotriene A4 (LTA4) nih.govontosight.aihmdb.canih.govwikipedia.orgreactome.orgaltmeyers.org. This reaction involves the removal of a hydroxyl group from 5(S)-HPETE ontosight.ai.
Following the initial oxygenation, 5-LOX catalyzes a second hydrogen abstraction, this time from position 10 of the intermediate, to form LTA4 mdpi.com. LTA4 is the first metabolite in the reaction chain leading to the synthesis of various leukotrienes hmdb.caaltmeyers.org. It is an unstable epoxide that is subsequently metabolized by other enzymes, such as LTA4 hydrolase and LTC4 synthase, into other leukotrienes like LTB4 and LTC4, which are important mediators of inflammation ontosight.aihmdb.cawikipedia.orgaltmeyers.org.
The two-step conversion of arachidonic acid to LTA4 catalyzed by 5-LOX represents the first committed reactions in the leukotriene biosynthesis pathway and plays a critical role in controlling leukotriene production hmdb.canih.gov.
Interplay with 5-Lipoxygenase Activating Protein (FLAP)
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes (LTs), which are potent lipid mediators of inflammation. The cellular activity of 5-LO is tightly regulated by several factors, including its interaction with 5-Lipoxygenase Activating Protein (FLAP). nih.govnih.govnih.gov FLAP is an 18 kDa integral membrane protein, primarily located in the nuclear membrane, and is considered an essential component of the 5-LO pathway. nih.govresearchgate.netnih.govebi.ac.uk
FLAP plays a critical role in facilitating the transfer of arachidonic acid (AA), the substrate for 5-LO, to the enzyme for efficient metabolism. researchgate.netnih.gov It acts as a regulatory protein that presents AA to 5-LO. researchgate.net FLAP has been shown to be indispensable for cellular LT biosynthesis, and pharmacological inhibition of FLAP can abolish LT production in vivo. researchgate.net
The interaction between 5-LO and FLAP is crucial for initiating LT synthesis. Upon cell activation, 5-LO translocates from the cytosol to the nuclear membrane, where it is believed to interact with FLAP and receive the substrate AA. nih.govnih.govatsjournals.org This membrane association places 5-LO in close proximity to its substrate, which is released from nuclear membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2). nih.gov FLAP is thought to act as a scaffold for 5-LO, governing its distribution to the perinuclear region and stimulating the utilization of AA by 5-LO. researchgate.net This interaction increases the efficiency with which 5-LO converts 5-hydroperoxyeicosatetraenoic acid (5-HpETE) into LTA4, the unstable epoxide intermediate in LT synthesis. researchgate.net
Studies involving cysteine-mutated 5-LOs have implied that these mutations could affect the interaction with FLAP, in addition to translocation. researchgate.net Analysis of 5-LO translocation and co-localization with FLAP by immunofluorescence microscopy has been used to study this interaction. researchgate.net The interface involving specific cysteine residues (Cys159, Cys300, Cys416, and Cys418) has been shown to be important for the translocation to the nuclear membrane and co-localization with FLAP. nih.gov
Research using engineered membrane systems called nanodiscs has been employed to study the 5-LOX-FLAP interaction in vitro. lsu.edu These studies support a specific 5-LOX-FLAP-membrane interaction and aim to define the molecular details of this interaction. lsu.edu
Cellular and Molecular Regulation of 5-Lipoxygenase Activity and Expression
The activity and expression of 5-LO are subject to complex cellular and molecular regulatory mechanisms. These mechanisms ensure that leukotriene synthesis occurs only when and where it is needed, primarily in response to inflammatory stimuli. nih.gov Regulation involves factors such as protein phosphorylation, metal ions (iron and calcium), substrate concentration, redox state, gene expression, and interaction with activating proteins like FLAP. nih.gov
The regulation of 5-LO activity in the cell is tightly controlled, which is reasonable considering the potent biological actions of LTs. nih.gov The availability and accessibility of free AA as a substrate are key determinants for LT biosynthesis. nih.gov Cellular LT production involves the intracellular migration of both 5-LO and cPLA2, which associate with the nuclear membrane upon cell activation. nih.gov
Calcium-Dependent Activation and Subcellular Translocation to the Nuclear Membrane
Calcium ions (Ca²⁺) play a crucial role in the activation and subcellular translocation of 5-LO. nih.govnih.gov In resting leukocytes, 5-LO is typically found in the cytosol. atsjournals.orgatsjournals.orgpnas.org Elevated intracellular calcium levels, which occur upon cell stimulation, trigger the translocation of 5-LO to the nuclear and perinuclear membranes. nih.govatsjournals.orgpnas.orgashpublications.orgnih.gov This Ca²⁺-dependent translocation is essential for initiating LT synthesis as it allows 5-LO to access its substrate, AA, which is released from nuclear membrane phospholipids by cPLA2. nih.govatsjournals.org
The N-terminal β-sandwich of 5-LO resembles a C2 domain, which contains ligand-binding loops that can bind Ca²⁺ and cellular membranes. nih.gov This C2-like domain is a genuine Ca²⁺-dependent membrane-targeting domain, and its membrane binding properties largely govern the subcellular localization of 5-LO. nih.gov The Ca²⁺-dependent domain selectively binds zwitterionic phosphatidylcholine, mediated by specific tryptophan residues (Trp13, Trp75, and Trp102) located in the putative Ca²⁺-binding loops. nih.gov
While Ca²⁺ mobilization is a primary trigger for 5-LO translocation and activation, cell stress can also activate 5-LO and induce its redistribution to the nuclear membrane through a calcium-independent mechanism, potentially involving p38 MAPK and downstream kinases. ashpublications.org
Data from studies on 5-LO translocation:
| Cell Type | Resting Localization | Stimulated Localization | Stimulus | Reference |
| Human peripheral blood neutrophils | Cytosol | Nuclear membrane | Cell activation, increased intracellular Ca²⁺ | atsjournals.orgatsjournals.org |
| Alveolar macrophages | Nucleus (associated with euchromatin) | Nuclear membrane | Cell activation | atsjournals.orgatsjournals.org |
| Rat basophilic leukemia cells | Nucleus | Nuclear envelope | Calcium ionophore | atsjournals.org |
| Human polymorphonuclear leukocytes | Cytosol | Nuclear membrane | Cell stress (e.g., sodium arsenite) | ashpublications.org |
Phosphorylation and Other Post-Translational Modifications Affecting Enzyme Activity
Protein phosphorylation is a crucial post-translational modification that regulates 5-LO activity. nih.govnih.govresearchgate.net Several kinases are known to phosphorylate 5-LO at specific serine and tyrosine residues, leading to varied effects on its activity and localization. nih.govnih.gov
Key phosphorylation sites and their effects include:
Ser271: Phosphorylated by MK2 (MAPK-activated protein kinase 2). nih.govnih.gov Phosphorylation at this site can promote 5-LO nuclear translocation and facilitate LT production. nih.govpnas.org It also prevents export from the nucleus. uniprot.org
Ser523 (or Ser524): Phosphorylated by PKA (Protein Kinase A). nih.govnih.govuniprot.org Phosphorylation at this site generally shows a negative role on the synthesis of LTs, suppressing 5-LO activity. nih.govuniprot.org It can be stimulated by 8-bromo-3',5'-cyclic AMP or prostaglandin (B15479496) E2. uniprot.org
Ser661 (or Ser663): Phosphorylated by ERK (extracellular signal-regulated kinase). nih.gov ERK-mediated phosphorylation at Ser663 has been implicated in brain ischemic impairment in a rat model. nih.gov Phosphorylation at Ser663 may also convert 5-LO to a 15-lipoxygenase, influencing the production of lipoxins. lsu.edu
Tyrosine residues (Tyr42, Tyr53, Tyr94, Tyr445): Can be phosphorylated by Src kinases (Fgr, HCK, Yes), which stimulate 5-LO activation. nih.govnih.gov
Phosphorylation can influence 5-LO translocation. For instance, phosphorylation at Ser271 and Ser663 residues has been found to promote nuclear translocation. nih.gov
Besides phosphorylation, other post-translational modifications can affect 5-LO. For example, in vitro glutathionylation of recombinant 5-LO did not alter product synthesis, but treatment of cells with a thiol-oxidizing agent that promotes glutathionylation led to decreased LT synthesis by wild-type 5-LO. nih.gov
Table of known phosphorylation sites and associated kinases:
| Phosphorylation Site | Kinase(s) Involved | Effect on Activity/Localization | Reference |
| Ser271 | MK2 | Promotes nuclear translocation, facilitates LT production, prevents nuclear export. | nih.govpnas.orguniprot.org |
| Ser523/Ser524 | PKA | Suppresses 5-LO activity, diminishes LT generation. | nih.govuniprot.org |
| Ser661/Ser663 | ERK | Implicated in brain ischemic impairment, potential conversion to 15-LOX activity. | nih.govlsu.edu |
| Tyr42, Tyr53, Tyr94, Tyr445 | Src kinases (Fgr, HCK, Yes) | Stimulates 5-LO activation. | nih.govnih.gov |
Transcriptional and Post-Transcriptional Gene Expression Control (e.g., mRNA and Protein Levels)
The expression of 5-LO is regulated at both the transcriptional and post-transcriptional levels, influencing mRNA and protein levels. nih.govresearchgate.net Differentiation of myeloid cells, such as the human leukemic cell line HL-60 and monocytic cell line Mono Mac 6 (MM6), serves as a model for studying these regulatory mechanisms. nih.govatsjournals.orgplos.org
Differentiation of HL-60 cells into granulocyte-like cells can result in a co-ordinate induction of 5-LO and FLAP mRNA and enzyme activity. nih.govportlandpress.com Differentiation into monocyte-like cells can lead to discordant regulation of 5-LO and FLAP mRNA. nih.govportlandpress.com For instance, treatment with 1,25-dihydroxyvitamin D3 can increase 5-LO mRNA significantly more than FLAP mRNA. nih.govportlandpress.com
Transcriptional rates of the 5-LO and FLAP genes may not always change during differentiation, suggesting that increases in mRNA levels can be due to post-transcriptional events rather than solely transcriptional activation. nih.govportlandpress.com While the mRNA half-life for 5-LO may not change significantly upon differentiation, other post-transcriptional mechanisms are involved. nih.govportlandpress.comcapes.gov.br
Post-transcriptional regulation of 5-LO mRNA expression involves mechanisms such as alternative splicing and nonsense-mediated mRNA decay (NMD). plos.orgnih.govresearchgate.net Studies have identified truncated transcripts and novel splice variants of 5-LO containing premature termination codons (PTCs). plos.orgnih.govresearchgate.net Some of these splice variants are targets for NMD, and knockdown of NMD factors can alter their expression. plos.orgnih.govresearchgate.net This suggests that the coupling of alternative splicing and NMD is involved in regulating 5-LO gene expression. plos.orgnih.govresearchgate.net However, the mature 5-LO mRNA transcript encoding the protein may not be affected by NMD. plos.orgresearchgate.net
Factors released by activated lymphocytes, such as GM-CSF and IL-3, can also regulate the expression of 5-LO and FLAP in monocytic cells, leading to increased protein and mRNA levels. physiology.org This effect on mRNA levels may not require the synthesis of new protein, further supporting the role of post-transcriptional regulation. physiology.org
Allosteric Regulation Mechanisms of 5-Lipoxygenase Activity
Allosteric regulation involves the binding of molecules at sites other than the active site, influencing enzyme activity. ATP has been identified as an allosteric activator of human 5-LO. acs.orgacs.org ATP binding can promote both the hydroperoxidation of AA and the epoxidation of 5(S)-HpETE to form LTA4. acs.org Kinetic studies show that ATP induces hyperbolic activation, affecting parameters like Km and Vmax. acs.org The allosteric effect of ATP on the rate of substrate capture can be greater for 5(S)-HpETE than for AA. acs.org Changes in cellular ATP concentration can therefore impact the production of 5-LO products.
Natural compounds can also act as allosteric inhibitors of 5-LO. For example, 3-acetyl-11-keto-β-boswellic acid (AKBA), derived from frankincense, is a known inhibitor of 5-LO and acts via a novel allosteric binding site. lsu.eduresearchgate.netmdpi.com The binding of AKBA can induce conformational changes at the distal active site, reducing the volume of the active cavity and hindering substrate entry. mdpi.com In the presence of FLAP, AKBA can effectively block the initiation of LT production. lsu.edu Data suggest that AKBA may interfere with the 5-LO:FLAP interaction. lsu.edu
Orthosteric inhibitors, like nordihydroguaiaretic acid (NDGA), bind directly to the active site, competing with the substrate. mdpi.com Understanding the mechanisms of both orthosteric and allosteric inhibition provides insights for the development of novel 5-LO inhibitors. mdpi.com
Non-Canonical Functions of 5-Lipoxygenase (e.g., Modulation of miRNA Processing, Transcription Factor Shuttling)
Beyond its well-characterized role in leukotriene biosynthesis (canonical function), 5-LO has been shown to possess non-canonical functions that influence cellular processes in a lipid mediator-independent manner. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua These functions include the modulation of miRNA processing and transcription factor shuttling. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua
Recent data indicate that 5-LO can influence gene expression independently of releasing oxylipins. nih.govnih.govresearchgate.net This occurs through its non-canonical activities, which contribute to the enzyme's biological role. nih.gov
One non-canonical function involves the influence of 5-LO on miRNA processing by Dicer, a key enzyme in miRNA biogenesis. nih.govresearchgate.netresearchgate.net The interaction of 5-LO with Dicer has been demonstrated in monocytic cell lines. researchgate.net Knockout studies of 5-LO have revealed alterations in the expression profile of several miRNAs, indicating a functional impact on miRNA biogenesis. researchgate.net 5-LO can regulate the miRNA profile by modulating the Dicer-mediated processing of distinct pre-miRNAs. researchgate.net For instance, 5-LO can promote the transcription of certain miRNA clusters and downregulate the processing of specific pre-miRNAs by interacting with Dicer. researchgate.net
Another non-canonical function is the role of 5-LO as a shuttling transcriptional regulator and non-DNA binding protein (STRaND) in a signaling pathway (Sensing external signal, acting as messenger and regulating transcription - SMaRT). nih.govresearchgate.net In this capacity, 5-LO can influence gene expression by acting as a messenger and regulating transcription, without directly binding to DNA. nih.govresearchgate.net
Interestingly, 5-LO is found not only in the cytosol but can also translocate to nuclear compartments and associate with euchromatin, regions of transcriptionally active DNA. atsjournals.orgnih.gov While this localization was initially enigmatic in the context of LT formation, it aligns with the emerging understanding of 5-LO's role in influencing gene expression through non-canonical mechanisms like transcription factor shuttling. nih.govdntb.gov.ua
These non-canonical functions likely influence cancer cell function and the tumor microenvironment and may help explain the limited clinical efficacy of therapeutic strategies that have solely targeted oxylipin formation and signaling by 5-LO. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua
Pathophysiological Involvement of 5 Lipoxygenase and Its Metabolites
Role in General Inflammatory Responses
The 5-LOX pathway is a key driver of both acute and chronic inflammation. Its products, particularly leukotrienes, are powerful signaling molecules that orchestrate the inflammatory cascade.
A primary function of 5-LOX metabolites in inflammation is the recruitment and activation of immune cells. nih.gov Leukotriene B4 (LTB4), a major product of the 5-LOX pathway, is one of the first identified and most potent chemotactic molecules known, meaning it chemically attracts motile cells like phagocytes to a site of inflammation. nih.govmdpi.com
Phagocyte Chemotaxis: LTB4 stimulates the directed migration (chemotaxis) of phagocytic cells, such as neutrophils and monocytes, from the bloodstream into tissues where injury or infection has occurred. nih.govijarbs.comresearchgate.net This process is crucial for the initial phase of the innate immune response. ijarbs.com LTB4 binds to high-affinity receptors (BLT1 and BLT2) on these cells, triggering their movement towards the source of the signal. mdpi.comoup.com
Immune Cell Activation: Beyond simple recruitment, LTB4 also activates these immune cells. mdpi.com This activation leads to various effector functions, including the release of other inflammatory mediators and enzymes, thereby amplifying the inflammatory response. oup.commdpi.com In addition to phagocytes, LTB4 can also recruit T lymphocytes. oup.com
The central role of 5-LOX in immune cell trafficking is fundamental to how the body responds to harmful stimuli. nih.gov
Metabolites from the 5-LOX pathway significantly impact the vasculature and modulate the production of other key inflammatory molecules called cytokines. nih.gov
Vascular Permeability: Cysteinyl leukotrienes (LTC4, LTD4, and LTE4), another class of 5-LOX products, are known to increase vascular permeability. nih.govplos.org This allows plasma and immune cells to leak from blood vessels into the surrounding tissue, a classic sign of inflammation. nih.gov
Pro-inflammatory Cytokine Release: The 5-LOX product LTB4 can induce the release of several pro-inflammatory cytokines from leukocytes. oup.com Studies have shown that blocking the 5-LOX pathway can lead to a significant decrease in the production of key cytokines, including:
Interleukin-6 (IL-6): A cytokine involved in both acute and chronic inflammation. oup.complos.org
Tumor Necrosis Factor-alpha (TNF-α): A central regulator of inflammation. oup.comoup.com
Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation. oup.complos.orgnih.gov
This cytokine induction further fuels the inflammatory cycle, highlighting the pathway's role as a central amplifier of the immune response. oup.comoup.com
The 5-LOX pathway is integral to the pathophysiology of both short-term (acute) and long-term (chronic) inflammatory conditions. rupress.org
Acute Inflammation: In acute settings, such as response to injury or pathogens, 5-LOX products like LTB4 and cysteinyl leukotrienes are rapidly produced. nih.gov They initiate critical early inflammatory events, including leukocyte recruitment and increased vascular permeability, which are essential for host defense. nih.govrupress.org
Chronic Inflammation: While essential for acute responses, dysregulated or persistent activation of the 5-LOX pathway contributes to chronic inflammatory diseases. mdpi.com In conditions like rheumatoid arthritis and atherosclerosis, sustained production of leukotrienes promotes ongoing immune cell infiltration and tissue damage. mdpi.complos.org In some models of arthritis, a lack of 5-LOX led to prolonged inflammation, suggesting its products can also be involved in the resolution phase, highlighting the complexity of its role. aai.org
The dual involvement in initiating and perpetuating inflammation makes the 5-LOX pathway a significant factor in a wide range of human diseases. rupress.orgaai.org
Influence on Vascular Permeability and Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α, MCP-1)
5-Lipoxygenase in Specific Disease Models and Human Pathologies
The inflammatory actions of 5-LOX and its metabolites are central to the development and progression of several major human diseases. probiologists.com
The role of the 5-LOX pathway is perhaps best established in the context of allergic and respiratory conditions. probiologists.comnih.gov
Bronchial Asthma: Leukotrienes are powerful mediators in asthma pathophysiology. nih.govnih.gov The cysteinyl leukotrienes (LTC4, LTD4, LTE4) cause potent constriction of airway smooth muscle (bronchoconstriction), increase mucus secretion, and enhance vascular permeability, leading to airway edema. openaccessjournals.comispub.com LTB4 contributes to the chronic inflammation seen in asthmatic airways by recruiting inflammatory cells. ispub.com The established clinical use of drugs that either inhibit 5-LOX (like Zileuton) or block leukotriene receptors (like Montelukast) confirms the pathway's critical role in asthma. probiologists.comnih.gov
Allergic Rhinitis: Similar to asthma, leukotrienes contribute to the symptoms of allergic rhinitis. probiologists.com Their levels are elevated in patients with symptomatic allergic rhinitis, and they mediate inflammation in the upper airways. openaccessjournals.comresearchgate.net
| Disease | Key 5-LOX Metabolites | Primary Pathophysiological Effects |
| Bronchial Asthma | Cysteinyl Leukotrienes (LTC4, LTD4, LTE4), LTB4 | Bronchoconstriction, mucus secretion, airway edema, inflammatory cell recruitment nih.govopenaccessjournals.comispub.com |
| Allergic Rhinitis | Cysteinyl Leukotrienes | Upper airway inflammation, increased vascular permeability probiologists.comopenaccessjournals.comresearchgate.net |
Emerging evidence has strongly implicated the 5-LOX pathway in the pathogenesis of several cardiovascular diseases. oup.comnih.gov
Atherosclerosis: This chronic inflammatory disease involves the buildup of plaques in arteries. 5-LOX is expressed in various cells within atherosclerotic lesions, including macrophages, foam cells, and mast cells. nih.govoup.com Its product, LTB4, promotes the recruitment of inflammatory cells into the arterial wall, a key step in early plaque formation (atherogenesis). oup.comoup.com It also induces the release of pro-inflammatory cytokines like IL-6 and TNF-α within the plaque, contributing to its progression and instability. oup.comoup.com
Myocardial Infarction (Heart Attack): The 5-LOX pathway is associated with the events surrounding a myocardial infarction. jpp.krakow.pl Genetic variants that increase 5-LOX activity have been linked to a higher risk of myocardial infarction. jpp.krakow.pl In the context of reperfusion injury (damage that occurs when blood flow is restored), the pathway contributes to inflammation and cell death. nih.gov
Abdominal Aortic Aneurysm (AAA): In the formation of AAAs, which are localized bulges in the aorta, inflammation plays a critical role. researchgate.net Studies have shown that 5-LOX-positive macrophages are a major component of aortic aneurysms in animal models and that the absence of the 5-LOX pathway reduces the incidence of aneurysms. researchgate.net The pathway is thought to contribute by promoting inflammation, leukocyte chemotaxis, and tissue degeneration within the aortic wall. oup.comnih.gov
| Disease | Key Research Findings |
| Atherosclerosis | 5-LOX and its metabolites are found in human atherosclerotic plaques. LTB4 recruits inflammatory cells to the vessel wall and promotes pro-inflammatory cytokine release, contributing to plaque development and instability. oup.comoup.com |
| Myocardial Infarction | Genetic variants of 5-LOX are associated with increased risk. The pathway is involved in the inflammatory response following a heart attack and during reperfusion injury. nih.govjpp.krakow.pl |
| Abdominal Aortic Aneurysm | 5-LOX expressing macrophages are abundant in aneurysmal tissue. Genetic or pharmacological inhibition of the 5-LOX pathway reduces aneurysm formation in animal models. oup.comresearchgate.net |
Oncology and Carcinogenesis
The 5-lipoxygenase (5-LOX) pathway, which synthesizes a range of bioactive lipid signaling molecules known as eicosanoids, is increasingly implicated in the development and progression of various cancers. mdpi.com Metabolites of this pathway, primarily derived from arachidonic acid, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and various leukotrienes, are recognized as lipid mediators of inflammation in pathological states, including cancer. mdpi.com An accumulating body of evidence highlights the role of 5-LOX and its products in the initial stages of carcinogenesis in several cancers, including pancreatic, prostate, and colorectal cancer. nih.gov Upregulated expression of 5-LOX and subsequent production of its metabolites are found in numerous cancer types and are associated with increased tumorigenesis. mdpi.com
Promotion of Tumor Cell Proliferation and Viability
A significant body of research supports the role of 5-lipoxygenase (5-LOX) and its metabolites in fostering the growth and survival of tumor cells. nih.govoup.com Several studies have documented the overexpression of 5-LOX in primary tumor cells and established cancer cell lines. nih.gov The addition of 5-LOX products to cultured tumor cells has been shown to increase cell proliferation and activate anti-apoptotic signaling pathways. nih.gov
Metabolites synthesized via the 5-LOX pathway, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB₄), have been demonstrated to enhance the proliferation and viability of pancreatic cancer cells by activating the mitogenic and anti-apoptotic MAPK and Akt kinase signaling pathways. nih.gov The growth-promoting effect of 5-HETE is not limited to pancreatic cancer, with similar susceptibility observed in lung and breast cancer cells. nih.gov The effects of 5-HETE may be partially mediated by its oxidized form, 5-oxo-ETE, which binds to the G-protein-coupled OXE surface receptors. nih.gov
Furthermore, inhibition of the 5-LOX pathway has been shown to have potent anti-proliferative effects. Pharmacological inhibition of 5-LOX can suppress tumor cell growth by inducing cell cycle arrest and triggering cell death through the intrinsic apoptotic pathway. nih.gov For instance, inhibiting 5-LOX in prostate cancer cells leads to significant apoptosis, an effect that can be reversed by the addition of exogenous 5-HETE, underscoring the crucial role of 5-LOX activity in the survival of these cells. mdpi.comum.es This inhibition-induced apoptosis in prostate cancer cells has been linked to the downregulation of protein kinase C. mdpi.com Similarly, using 5-LOX antisense oligonucleotides to reduce 5-LOX expression has been shown to impair the growth of malignant pleural mesothelial cells. nih.gov
| Cancer Type | Key 5-LOX Metabolite | Observed Effect on Proliferation & Viability | Reference |
|---|---|---|---|
| Pancreatic Cancer | 5-HETE, LTB₄ | Stimulates cell proliferation via MAPK and Akt pathways. | nih.gov |
| Prostate Cancer | 5-HETE, 5-oxo-ETE | Promotes cell growth and survival; inhibition of 5-LOX triggers massive apoptosis. | mdpi.comum.es |
| Lung Cancer | 5-HETE | Stimulates cell growth in vitro. | nih.govjci.org |
| Breast Cancer | 5-HETE | Demonstrated susceptibility to 5-HETE. | nih.gov |
| Malignant Pleural Mesothelioma | N/A (5-LOX expression) | Antisense-mediated reduction of 5-LOX impaired tumor cell growth. | nih.gov |
Involvement in Tumor Angiogenesis and Metastasis
The 5-lipoxygenase (5-LOX) pathway is also critically involved in tumor angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and expansion. oup.com The 5-LOX metabolite 5-HETE has been found to stimulate angiogenesis by inducing the expression of Vascular Endothelial Growth Factor (VEGF), one of the most potent factors in initiating vessel formation. oup.comspandidos-publications.com This connection has been specifically noted in colon cancer. oup.com In a mouse model, 5-LOX was upregulated in colon adenomas, accompanied by an increase in MMP9 and VEGF, suggesting its role in the angiogenic process of adenoma formation. mdpi.com Furthermore, a study of human colorectal adenomas found a correlation between 5-LOX expression and microvessel density, indicating that tumor 5-LOX activity may modulate blood vessel formation. mdpi.comallenpress.com
Beyond angiogenesis, 5-LOX and its metabolites contribute to tumor metastasis. oup.comsciengine.com Elevated LOX expression is linked with metastasis and reduced survival in both cancer patients and mouse models. sciengine.com The activation of the 5-LOX pathway can stimulate the expression of matrix metalloproteinase-2 (MMP-2), a proteolytic enzyme that facilitates tumor invasion into surrounding tissues. um.es In esophageal squamous cell carcinoma, high expression of 5-LO was significantly associated with tumor lymph node metastasis. spandidos-publications.com Similarly, in a study of sporadic colorectal adenocarcinomas, a positive correlation was found between 5-LOX levels and lymph node metastasis. mdpi.com In pancreatic cancer, a close correlation was observed between tumor expression levels of 5-LOX and lymph node metastasis. nih.gov
| Process | Mechanism of 5-LOX Involvement | Associated Cancer Types | Reference |
|---|---|---|---|
| Angiogenesis | Induction of Vascular Endothelial Growth Factor (VEGF) expression by 5-HETE. | Colon Cancer | oup.comspandidos-publications.com |
| Angiogenesis | Correlation between 5-LOX expression and microvessel density. | Colorectal Adenomas | mdpi.comallenpress.com |
| Metastasis | Induction of Matrix Metalloproteinase-2 (MMP-2) expression. | General Carcinogenesis | um.es |
| Metastasis | Association between high 5-LOX expression and lymph node metastasis. | Esophageal, Colorectal, Pancreatic Cancer | mdpi.comspandidos-publications.comnih.gov |
Specific Cancer Types with Upregulated 5-Lipoxygenase Expression:
Overexpression of the 5-lipoxygenase (5-LOX) pathway is a notable feature of pancreatic cancer. aacrjournals.orgwjgnet.com Several pancreatic cancer cell lines express 5-LOX at both the mRNA and protein levels, whereas its expression is minimal or absent in normal pancreatic ductal cells. mdpi.comwjgnet.comnih.gov Immunohistochemical studies have confirmed that 5-LOX and its metabolite LTB4 are significantly upregulated in pancreatic tumors compared to normal pancreatic ducts. mdpi.comwjgnet.com
This upregulation appears early in the disease process, with 5-LOX expression observed in pancreatic epithelial neoplasias, which are precursor lesions to invasive cancer. aacrjournals.orgwjgnet.com This suggests that 5-LOX could serve as an early biomarker for pancreatic cancer. mdpi.comwjgnet.com The functional significance of 5-LOX in pancreatic cancer is highlighted by findings that its inhibition leads to reduced pancreatic cell growth, an effect that can be reversed by the addition of its metabolite, 5-HETE. mdpi.com This indicates a critical role for the 5-LOX pathway in stimulating and sustaining the growth of pancreatic cancer cells. mdpi.com Furthermore, studies have shown a strong correlation between the expression levels of 5-LOX in tumors and clinicopathological characteristics such as lymph node metastasis and TNM stage, linking the pathway to disease progression and prognosis. nih.gov
The 5-lipoxygenase (5-LOX) pathway is also significantly implicated in the development of colorectal cancer. aacrjournals.org Studies have shown that 5-LOX is overexpressed in adenomatous polyps and cancerous tissue compared to normal colonic mucosa, indicating that its upregulation is an early event in the progression to malignancy. aacrjournals.org In a study of 111 colon adenomas, 5-LOX expression was found to correlate with high-risk factors for malignant transformation into colorectal adenocarcinoma. mdpi.com
In established colorectal adenocarcinomas, increased 5-LOX expression has been correlated with tumor size, depth of invasion, and vessel invasion. aacrjournals.org A study involving 55 sporadic colorectal adenocarcinomas found a positive correlation between 5-LOX levels and both tumor stage and lymph node metastasis. mdpi.com The role of 5-LOX in promoting tumor growth in this context is supported by evidence that its inhibition can decrease DNA synthesis in colon cancer cell lines and inhibit tumor growth in in-vivo xenograft models. aacrjournals.org Furthermore, 5-LOX expression in colorectal cancer has been linked to increased angiogenesis. mdpi.comallenpress.com
There is substantial evidence for the overexpression and critical role of 5-lipoxygenase (5-LOX) in prostate cancer. um.esnih.gov An in vivo study comparing 22 pair-matched benign and malignant prostate tissues found that the mean level of 5-LOX mRNA was sixfold higher in the malignant tissue. nih.gov Similarly, the 5-LOX protein was overexpressed in 16 of the 22 malignant samples, and levels of the 5-LOX metabolite 5-HETE were also significantly greater in tumor tissue. mdpi.comnih.gov While heavily expressed in prostate tumor tissues, 5-LOX expression is reportedly undetectable in normal prostate glands. nih.gov
Prostate cancer cells have been shown to constitutively produce 5-HETE, and the inhibition of 5-LOX signaling triggers extensive apoptosis in these cells. mdpi.comaacrjournals.org This apoptotic effect can be prevented by the addition of 5-LOX metabolites, particularly 5(S)-HETE and its derivative 5-oxoETE, highlighting the essential function of this pathway in prostate cancer cell survival. um.esnih.gov Moreover, the expression of the receptor for the 5-LOX metabolite LTD4 has been found to be higher in prostate cancer tissue compared to benign tissue and correlates with tumor grade, indicating a role for 5-LOX leukotrienes in prostate cancer progression. mdpi.com
Breast Cancer
The 5-LOX pathway plays a significant role in breast cancer carcinogenesis. aacrjournals.org Overexpression of 5-LOX and FLAP has been observed in breast tumor tissue. aacrjournals.org This elevated expression is not only a characteristic of the tumor cells themselves but also has implications for the tumor microenvironment. For instance, cancer cell-produced metabolites of the 5-LOX pathway, such as leukotriene B4 (LTB4), can induce the generation of immunosuppressive regulatory B cells (tBregs), which in turn facilitates distant metastasis. nih.gov This process is mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα) in B cells. nih.gov
Research has shown a correlation between elevated 5-LOX expression and the expression of numerous tumor-promoting genes in breast cancer. researchgate.net The inhibition of the 5-LOX pathway has been demonstrated to be a strategy for reducing tumorigenicity by promoting apoptosis in breast cancer cells. researchgate.net Furthermore, studies have indicated that 5-HETE, a product of the 5-LOX pathway, can stimulate the growth of breast cancer cells. nih.gov The expression of 5-LOX is also associated with tumor cell proliferation, invasion, and metastasis in breast cancer. researchgate.net In some cases, decreased expression of the 5-LOX gene has been linked to increased cell death in breast cancer cells, highlighting its role in tumor proliferation. researchgate.net
Table 1: Role of the 5-LOX Pathway in Breast Cancer
| Feature | Observation | Implication |
|---|---|---|
| 5-LOX/FLAP Expression | Overexpressed in tumor tissue aacrjournals.org | Contributes to carcinogenesis |
| Metabolite Production | Cancer cells produce LTB4 nih.gov | Induces immunosuppressive tBregs, promoting metastasis nih.gov |
| Gene Regulation | Correlates with tumor-promoting gene expression researchgate.net | Drives tumorigenicity |
| Cellular Processes | 5-HETE stimulates cell growth nih.gov | Promotes tumor proliferation |
| Therapeutic Target | Inhibition induces apoptosis researchgate.net | Potential for cancer intervention |
Lung Cancer
In the context of lung cancer, the 5-LOX pathway is involved in growth factor-mediated signaling. jci.org Autocrine growth factors can activate the 5-LOX pathway in lung cancer cell lines, leading to the production of 5-HETE, which in turn stimulates cancer cell growth. jci.orgjci.org Inhibition of 5-LOX has been shown to reduce the growth of lung cancer cell lines and enhance programmed cell death. jci.org
The tumor microenvironment also plays a crucial role. While some studies point to a pro-tumorigenic role for 5-LOX, others suggest its products can have antitumorigenic effects. aai.org For example, deletion of 5-LOX in the tumor microenvironment has been found to promote lung cancer progression and metastasis by regulating T cell recruitment. aai.org This suggests a complex role for 5-LOX, where its products may be necessary for an effective anti-tumor immune response. aai.org Conversely, sustained high levels of LTB4 in the lung microenvironment, potentially due to factors like smoking, may contribute to the development of lung cancer. mdpi.com
Cervical Cancer
The 5-LOX pathway is also implicated in the progression of cervical cancer. nih.gov The enzyme is highly expressed in some cervical cancer cell lines, and its inhibition can hinder cancer cell proliferation, migration, and invasion while promoting apoptosis. nih.gov In a murine model of cervical cancer, the expression of the LTB4 receptor, BLT1, was found to be necessary for the recruitment and anti-tumor activity of CD8+ T-cells. mdpi.com This highlights the dual role of 5-LOX signaling, which can be both pro- and anti-tumorigenic depending on the specific context and cellular interactions within the tumor microenvironment. mdpi.com
Neuroblastoma
High expression of 5-LOX protein has been detected in neuroblastoma biopsies and cell lines. aacrjournals.org The 5-LOX pathway appears to play a crucial role in neuroblastoma cell survival. aacrjournals.orgplos.org Inhibition of 5-LOX can sensitize neuroblastoma cells to apoptosis. plos.org One of the mechanisms involves the 5-LOX product 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which mediates cell survival through its interaction with PPARδ. plos.org Furthermore, neuroblastoma cells themselves can produce leukotrienes, and stimulation with these metabolites increases cell viability. nih.gov
Glioma
In gliomas, the most common type of primary brain tumor, the 5-LOX pathway is also upregulated. encyclopedia.pubresearchgate.net The expression of 5-LOX is higher in glioblastoma (GBM) tumors compared to non-tumor brain tissue and is particularly elevated in cancer stem cells. encyclopedia.pub Products of the 5-LOX pathway, such as LTB4, can induce the proliferation of glioma cells. encyclopedia.pub
The 5-LOX metabolite 5-HETE has been shown to promote an immunosuppressive tumor microenvironment by inducing the M2 polarization of glioma-associated microglia/macrophages (GAMs) and increasing the expression of PD-L1 on these cells. bmj.combmj.com This suggests that the 5-LOX/5-HETE axis plays a critical role in immune evasion in glioma. bmj.combmj.com While some studies indicate that 5-LOX promotes glioma cell proliferation, others have not observed a direct effect of 5-LOX manipulation on glioma cell proliferation, apoptosis, or migration in vitro, suggesting its primary role may be in modulating the tumor microenvironment. bmj.com
Malignant Pleural Mesothelioma
Human malignant pleural mesothelioma (MPM) cells, unlike normal mesothelial cells, express a catalytically active 5-LOX. allenpress.comnih.gov The survival of these malignant cells is dependent on this pathway. Inhibition of 5-LOX in MPM cells leads to apoptosis, an effect that can be reversed by the addition of 5-HETE. nih.gov
A key mechanism in this process is the regulation of vascular endothelial growth factor (VEGF). allenpress.comnih.gov Inhibition of 5-LOX reduces VEGF expression, suggesting that 5-LOX is a key regulator of MPM cell proliferation and survival through a VEGF-related circuit. allenpress.comnih.gov Studies have also shown that 5-LOX and 12-LOX are expressed in a significant proportion of MPM samples. ascopubs.orgnih.gov
Table 2: Pathophysiological Involvement of 5-LOX in Various Cancers
| Cancer Type | Key Findings | References |
|---|---|---|
| Breast Cancer | Overexpression of 5-LOX/FLAP; LTB4 induces immunosuppressive tBregs. | aacrjournals.orgnih.gov |
| Lung Cancer | 5-HETE stimulates growth; complex role in tumor microenvironment. | jci.orgaai.org |
| Cervical Cancer | 5-LOX inhibition hinders proliferation and invasion; BLT1 crucial for anti-tumor T-cell response. | mdpi.comnih.gov |
| Neuroblastoma | High 5-LOX expression; 5-oxo-ETE promotes survival via PPARδ. | aacrjournals.orgplos.org |
| Glioma | Upregulated in tumors, especially stem cells; 5-HETE promotes immunosuppressive microenvironment. | encyclopedia.pubbmj.com |
| Malignant Pleural Mesothelioma | Expressed in malignant cells, not normal cells; regulates survival via VEGF. | allenpress.comnih.gov |
Interaction with Anti-Apoptotic Signaling Pathways
The 5-LOX pathway exerts its pro-tumorigenic effects in part by activating anti-apoptotic signaling pathways. nih.govresearchgate.net The addition of 5-LOX products to cultured tumor cells has been shown to increase cell proliferation and activate these survival pathways. nih.gov
One of the key mechanisms involves the PI3K/Akt signaling pathway. For instance, the pro-proliferative effect of 5-HETE in pancreatic cancer cells has been shown to occur via the activation of the PI3K/Akt pathway. mdpi.com In the context of subarachnoid hemorrhage, inhibition of 5-LOX has been shown to alleviate inflammation and neuronal apoptosis through the PI3K/Akt signaling pathway, suggesting a broader role for this interaction in cell survival. nih.gov
Furthermore, the 5-LOX pathway can interact with the Bcl-2 family of proteins, which are central regulators of apoptosis. Inhibition of 5-LOX can lead to a downregulation of anti-apoptotic Bcl-2 and an upregulation of pro-apoptotic Bax. nih.gov In glioma cells, inhibitors of 5-LOX have been shown to induce apoptosis by downregulating members of the Inhibitor of Apoptosis Protein (IAP) family and inhibiting the NF-κB pathway. The leukotriene pathway has also been shown to be inversely correlated with the activation of PI3K/mTORC-2 and MEK-1/ERK-dependent pathways, which are key proliferative pathways. life-science-alliance.org This suggests a complex interplay where the 5-LOX pathway can be both regulated by and a regulator of major signaling cascades that control cell fate.
Neurodegenerative and Neurological Disorders
The 5-LOX pathway is increasingly recognized for its contribution to the pathology of several central nervous system (CNS) disorders. ijarbs.com The enzyme is expressed in various brain cells, including neurons and glia, and its levels and activity increase with age, potentially heightening the brain's susceptibility to neurodegeneration. portico.org
Neuroinflammation in Alzheimer's Disease and Parkinson's Disease
Neuroinflammation is a hallmark of many age-related brain disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govresearchgate.net The 5-LOX pathway is a key driver of this inflammatory response. ijarbs.comnih.gov In AD, the brains of patients exhibit chronic inflammation characterized by activated microglia and astrocytes, often surrounding amyloid-β (Aβ) plaques. portico.org The 5-LOX pathway contributes to this by producing proinflammatory mediators. ijarbs.com Upregulation of 5-LOX has been observed in the brains of individuals with AD. nih.gov
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra is accompanied by glial cell activation and the presence of Lewy bodies. ijarbs.com The 5-LOX pathway is implicated in the neuroinflammation associated with PD. ijarbs.comnih.gov Leukotrienes, the products of 5-LOX activity, are potent inflammatory mediators that can contribute to the inflammatory environment in the brain. balkanmedicaljournal.org
Influence on Synaptic Dysfunction and Cognitive Impairment
The 5-LOX pathway has a significant impact on synaptic function and cognitive processes. In animal models of Alzheimer's disease, knockout or inhibition of 5-LOX has been shown to improve learning and memory. Conversely, overexpression of 5-LOX is associated with greater cognitive deficits. researchgate.net
Studies have demonstrated that genetic deletion of 5-LOX can rescue synaptic dysfunction and ameliorate synaptic protein pathology in mouse models of AD. nih.gov This suggests a direct role for 5-LOX in modulating synaptic plasticity. nih.gov The inflammatory products of the 5-LOX pathway, cysteinyl leukotrienes (Cys-LTs), can trigger inflammatory signaling that contributes to synaptic dysfunction and cognitive decline. aging-us.com Blocking these pathways has been shown to reverse Aβ-induced neuroinflammation and memory impairment in animal models. aging-us.com
Role in Cerebral Ischemia and Neuropathic Pain
The inflammatory processes mediated by 5-LOX are also pivotal in the context of cerebral ischemia and neuropathic pain. ijarbs.com Following a stroke, the inflammatory response contributes significantly to brain injury. researchgate.net The 5-LOX pathway is a key player in this post-ischemic inflammation. researchgate.net Inhibition of 5-LOX has been shown to reduce infarct size, decrease inflammation, and improve neurological outcomes in animal models of cerebral ischemia. ijarbs.comresearchgate.net This neuroprotective effect is associated with a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. researchgate.net
Neuropathic pain, which arises from damage to the nervous system, also has a significant inflammatory component. researchgate.net Leukotrienes, produced via the 5-LOX pathway, are considered key inflammatory mediators in the development of neuropathic pain. researchgate.netatmajaya.ac.id Specifically, Leukotriene B4 (LTB4) can increase the sensitivity of pain receptors. atmajaya.ac.id Therefore, inhibiting the 5-LOX pathway is being explored as a potential therapeutic strategy for managing neuropathic pain. researchgate.netatmajaya.ac.id
Hepatic Fibrosis
Hepatic fibrosis, the excessive accumulation of scar tissue in the liver, is driven by the activation of hepatic stellate cells (HSCs). researchgate.netnih.gov The 5-LOX pathway plays a crucial role in this process. researchgate.netnih.gov Studies have shown that the expression of 5-LOX is increased in activated HSCs and in the fibrotic livers of both animal models and human patients with non-alcoholic steatohepatitis. researchgate.netnih.gov
The metabolites of the 5-LOX pathway, specifically leukotrienes LTB4 and LTC4, are secreted at higher levels by activated HSCs compared to quiescent ones. researchgate.netnih.gov These leukotrienes, in turn, promote the activation of HSCs, creating a positive feedback loop that drives the progression of fibrosis. researchgate.netnih.gov Both genetic ablation and pharmacological inhibition of 5-LOX have been demonstrated to significantly reduce liver fibrosis and injury in preclinical models. researchgate.netnih.govresearchgate.net These findings highlight the 5-LOX pathway as a potential therapeutic target for liver fibrosis. elsevier.esnih.govfrontiersin.org
Autoimmune and Rheumatic Conditions (e.g., Rheumatoid Arthritis)
The 5-LOX pathway is deeply implicated in the pathogenesis of autoimmune and rheumatic diseases like rheumatoid arthritis (RA). probiologists.comwikipedia.org RA is a chronic inflammatory disease characterized by synovial inflammation and joint destruction. nih.govicm.edu.pl The 5-LOX enzyme and its products are overexpressed in the synovial tissue of RA patients. nih.govicm.edu.pl
Leukotriene B4 (LTB4), a major product of the 5-LOX pathway, is found in high concentrations in the synovial fluid of individuals with RA and plays a vital role in the disease's pathogenesis. nih.govclinexprheumatol.org LTB4 is a potent chemoattractant for immune cells, contributing to the persistent inflammation in the joints. icm.edu.plclinexprheumatol.org Inhibition of the 5-LOX pathway has been shown to ameliorate inflammation in experimental models of arthritis, suggesting its potential as a therapeutic target for RA and other inflammatory arthritides. nih.govfrontiersin.orgplos.orgnih.gov
Role in Normal Bone Remodeling and Fracture Healing
The 5-lipoxygenase pathway also plays a multifaceted role in bone metabolism, influencing both normal bone remodeling and the process of fracture healing. tums.ac.irresearchgate.netkne-publishing.comdoaj.org While inflammation is a necessary first step in fracture repair, prolonged or excessive inflammation mediated by 5-LOX products can be detrimental. tums.ac.irresearchgate.net
Metabolites of the 5-LOX pathway, such as leukotrienes, have been shown to be negative regulators of bone formation. oup.comnih.gov They can inhibit the function of osteoblasts, the cells responsible for building new bone. oup.comnih.gov Conversely, these metabolites can stimulate the formation and activity of osteoclasts, the cells that resorb bone. oup.comnih.gov This imbalance can lead to bone loss, which is a concern in chronic inflammatory conditions. oup.comnih.gov
Contribution to Viral Pathogenesis (e.g., COVID-19)
The 5-lipoxygenase (5-LOX) pathway and its lipid mediators, the leukotrienes (LTs), play a significant role in the host's inflammatory response to viral infections. While essential for mounting an effective immune defense, dysregulation of this pathway can lead to excessive inflammation and contribute to the pathology of severe viral diseases, including COVID-19. nih.govresearchgate.net
Upon viral infection, the host immune system is activated, leading to the release of arachidonic acid from cell membranes. The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), acts on this free arachidonic acid to initiate the synthesis of pro-inflammatory leukotrienes. nih.gov This process is a key component of the innate immune response aimed at controlling and eliminating the invading virus. aai.org
Research has demonstrated the involvement of the 5-LOX pathway in various viral infections. For instance, in respiratory syncytial virus (RSV) and rhinovirus infections, elevated levels of leukotrienes have been detected in respiratory secretions. aai.org Studies on influenza A virus have shown that the 5-LOX pathway is activated, and its metabolites contribute to the inflammatory response in the lungs. selfhacked.com In mice infected with influenza A, leukotriene B4 (LTB4) was found to help reduce the viral load by stimulating the release of antimicrobial proteins. selfhacked.com Similarly, in infections with the Kaposi's Sarcoma-Associated Herpesvirus (KSHV), the virus actively induces the 5-LOX pathway, leading to increased production of LTB4, which in turn plays a role in viral latency and pathogenesis. asm.org
Role in COVID-19 Pathogenesis
The emergence of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has highlighted the critical role of the host's inflammatory response in the severity of the disease. In many severe cases of COVID-19, a hyperinflammatory state, often referred to as a "cytokine storm," leads to acute respiratory distress syndrome (ARDS), multi-organ failure, and death. nih.govresearchgate.net The 5-LOX pathway is a key contributor to this detrimental inflammatory cascade. nih.gov
In patients with severe COVID-19, there is evidence of significant activation of the 5-LOX pathway. researchgate.netunich.it The virus infects cells such as alveolar type-2 pneumocytes, triggering an immune response that involves the release of various inflammatory mediators, including leukotrienes. Macrophages, monocytes, neutrophils, and eosinophils, all of which can express 5-LOX, are recruited to the site of infection, further amplifying the production of leukotrienes and contributing to the severity of COVID-19. nih.govresearchgate.net
Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and T-lymphocytes. Elevated levels of LTB4 are thought to be a key driver of the massive influx of these immune cells into the airways of COVID-19 patients, contributing to the profound lymphocytopenia observed in the blood and the neutrophilia in the lungs of those with severe disease. An increase in LTB4 has also been implicated in the enhanced migration of neutrophils to the lungs in infections caused by other coronaviruses, such as SARS-CoV. nih.gov
The cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are also heavily involved in COVID-19 pathology. They are known to induce bronchoconstriction, increase vascular permeability leading to tissue edema, and stimulate mucus secretion, all of which are characteristic features of severe respiratory illness. nih.govnih.gov The actions of both LTB4 and CysLTs contribute to the development of ARDS, a major cause of mortality in COVID-19 patients. nih.gov
Furthermore, 5-LOX metabolites can induce the release of other pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1α (IL-1α), and interleukin-1β (IL-1β), creating a vicious cycle that perpetuates the hyperinflammatory state. nih.govresearchgate.net
The critical role of the 5-LOX pathway in the pathogenesis of severe viral respiratory infections has led to the investigation of 5-LOX inhibitors as a potential therapeutic strategy. For example, the 5-LOX inhibitor Zileuton (B1683628) has been shown in a mouse model of severe acute respiratory syndrome (SARS) induced by a betacoronavirus to improve clinical outcomes, reduce lung inflammation, and increase survival rates without impairing the host's ability to control the virus. mdpi.com These findings suggest that targeting the 5-LOX pathway could be a valuable approach to mitigating the hyperinflammatory response and improving outcomes in patients with severe COVID-19 and other viral diseases. nih.govmdpi.com
Interactive Data Table: Key Leukotrienes in Viral Pathogenesis
| Leukotriene | Key Functions in Viral Pathogenesis | Associated Viral Infections |
| Leukotriene B4 (LTB4) | Potent chemoattractant for neutrophils and T-lymphocytes; stimulates the release of antimicrobial proteins; enhances phagocytosis. selfhacked.com | Influenza A Virus, SARS-CoV, SARS-CoV-2, Kaposi's Sarcoma-Associated Herpesvirus nih.govselfhacked.comasm.org |
| Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) | Induce bronchoconstriction; increase vascular permeability and tissue edema; stimulate mucus secretion; trigger the release of IL-4. nih.govselfhacked.comnih.gov | Respiratory Syncytial Virus (RSV), Rhinovirus, SARS-CoV-2 aai.orgnih.gov |
| 5-hydroxyeicosatetraenoic acid (5-HETE) | Weak activator of neutrophils and eosinophils. nih.gov | General viral infections |
Pharmacological Modulation of 5 Lipoxygenase by Inhibitory Compounds
Classification and Structural Diversity of 5-Lipoxygenase Inhibitors
5-LOX inhibitors can be broadly classified into several categories based on their chemical structure and mechanism of action. These classifications include redox-type inhibitors, iron-chelating ligands, non-redox and competitive inhibitors, allosteric modulators, and inhibitors of 5-Lipoxygenase Activating Protein (FLAP). This structural and mechanistic diversity allows for varied approaches to modulating the 5-LOX pathway.
Redox-Type Inhibitors
Redox-type inhibitors interfere with the catalytic iron atom in the active site of 5-LOX. The catalytic activity of 5-LOX requires the iron atom to cycle between the ferrous (Fe²⁺) and ferric (Fe³⁺) states. Redox inhibitors typically act by reducing the active site ferric iron (Fe³⁺) back to the inactive ferrous state (Fe²⁺), thereby uncoupling the catalytic cycle. This mechanism is often associated with lipophilic reducing agents, including various natural products like flavonoids, quinones, and polyphenols, as well as some synthetic compounds. While effective in vitro, many early redox inhibitors faced challenges related to poor selectivity, leading to side effects such as methemoglobin formation due to interference with other biological redox systems.
Iron-Chelating Ligands
Iron-chelating ligands inhibit 5-LOX by binding directly to the non-heme iron atom in the enzyme's active site. These inhibitors often contain functional groups such as hydroxamic acids or N-hydroxyurea moieties that can chelate the ferric iron. By forming stable complexes with the iron, these ligands block the binding of substrates and prevent the catalytic reaction. Some iron-chelating inhibitors may also possess weak reducing properties. Zileuton (B1683628), an N-hydroxyurea derivative, is a well-known example of an iron-chelating 5-LOX inhibitor that has been used clinically. Studies have shown that the inhibition by iron chelators is associated with the formation of chelate-iron complexes.
Non-Redox and Competitive Inhibitors
Non-redox inhibitors represent a class of compounds that inhibit 5-LOX activity without directly affecting the redox state of the catalytic iron. These inhibitors often compete with the substrate, arachidonic acid (AA), for binding to the enzyme's active site. Structurally diverse molecules fall into this category. Some non-redox inhibitors may also interact with a putative allosteric site on the enzyme. Unlike redox inhibitors, the efficacy of some non-redox inhibitors can be impaired under conditions of elevated peroxide levels.
"5-Lipoxygenase-In-1" is identified as a 5-LOX inhibitor with an IC₅₀ value of 2.3 μM against human 5-LOX. It is described as a (methoxyalkyl)thiazole derivative and is reported to be neither a redox agent nor an iron chelator, suggesting it functions through a non-redox mechanism, potentially by competing for the active site or interacting with another binding site. This compound is mentioned in patents as
Molecular Mechanisms of Inhibition by 5-Lipoxygenase-Inhibiting Compounds
Direct Catalytic Site Occupancy and Substrate Exclusion
Induction of Conformational Changes in Enzyme Structure
Information specifically describing the induction of conformational changes in the 5-LOX enzyme structure by this compound is not detailed in the available research findings.
Interference with Enzyme-Membrane Association and Subcellular Translocation
Specific data regarding the ability of this compound to interfere with the association of 5-LOX with cellular membranes or its subcellular translocation is not provided in the retrieved information.
Downregulation of 5-Lipoxygenase Protein and mRNA Expression
While some research mentions this compound in the context of sterol regulatory element binding protein 2 (SREBP2) mRNA expression glpbio.com, a direct mechanistic link demonstrating that this compound inhibits 5-LOX by downregulating 5-LOX protein or mRNA expression is not explicitly detailed in the available sources.
Modulation of Downstream Signaling Pathways (e.g., PI3K/AKT, NF-κB, PPAR)
Detailed research specifically demonstrating how this compound modulates downstream signaling pathways such as PI3K/AKT, NF-κB, or PPAR as a primary mechanism of its 5-LOX inhibition is not provided in the consulted literature.
Preclinical Assessment of 5-Lipoxygenase Inhibitors: Focusing on this compound
Preclinical assessment of 5-LOX inhibitors involves evaluating their efficacy and potency through in vitro and in vivo studies. Available data for this compound primarily focuses on its in vitro enzymatic activity.
In vitro Enzyme Activity Assays and Cellular Efficacy Profiling
The in vitro enzyme activity of this compound has been assessed to determine its inhibitory potency against 5-LOX. A reported IC50 value for this compound against human 5-Lipoxygenase is 2.3 μM. glpbio.com
The enzyme activity assay is typically conducted at 37°C in a reaction mixture containing sodium phosphate (B84403) buffer (pH 7.4), ATP, CaCl2, glutathion, the inhibitor at varying concentrations, and the enzyme. glpbio.com Inhibition studies involve obtaining concentration-response curves and determining IC50 values by measuring the percentage of inhibition of lipoxygenase products formation compared to an uninhibited control. glpbio.com this compound has been tested at concentrations ranging from 10^-5 to 10^-8 M in such assays. glpbio.commedchemexpress.commedchemexpress.com
Table 1: In vitro Inhibitory Activity of this compound
| Compound | Target | Species | IC50 (μM) | Assay Type |
| This compound | 5-Lipoxygenase | Human | 2.3 | In vitro Enzyme Activity |
Efficacy Studies in Established Animal Models of Disease
Research into the potential therapeutic efficacy of this compound has included evaluation in animal models. One reported study utilized unfasted male Swiss mice to investigate the compound's effects. The mice were administered this compound orally at doses ranging between 1.25 and 40 mg per kg bodyweight. glpbio.com Control groups received only the solvent (either polyethyleneglycol (PEG 200) or hydroxypropyl cyclodextrine). glpbio.com One hour after treatment, an isotonic saline solution containing Dextran T5000 and pontamine sky-blue dye was injected intravenously. glpbio.com After an additional hour and forty-five minutes, the animals were euthanized, and their ears were removed for the extraction and quantification of extravasated dye. glpbio.com This experimental design is indicative of studies aimed at assessing the compound's ability to modulate inflammatory responses characterized by vascular permeability and dye extravasation in a living system.
Pharmacodynamic Biomarker Identification and Validation (e.g., Leukotriene B4, Leukotriene E4 levels)
Assessment of the pharmacodynamic effects of this compound involves evaluating its impact on biochemical markers related to 5-LO activity. While specific data on the modulation of in vivo leukotriene levels such as Leukotriene B4 (LTB4) or Leukotriene E4 (LTE4) by this compound were not prominently detailed in the available information, in vitro methods for assessing its inhibitory potential on enzyme activity have been described. Enzyme activity assays are typically conducted at 37°C in a reaction mixture containing sodium phosphate buffer, ATP, CaCl2, glutathion, the enzyme, and varying concentrations of the inhibitor (e.g., 10^-5 to 10^-8 M for this compound). glpbio.com Concentration-response curves and IC50 values are derived by determining the percentage of inhibition of lipoxygenase product formation in the presence of the compound compared to an uninhibited control. glpbio.com This in vitro approach serves as a fundamental step in characterizing the compound's direct inhibitory effect on the 5-LO enzyme.
Computational and Structure-Based Drug Design for 5-Lipoxygenase Inhibition
Computational and structure-based drug design approaches are valuable tools in the discovery and optimization of 5-LO inhibitors. These methods can provide insights into the binding interactions between inhibitors and the enzyme, guide the design of novel compounds, and predict their activity.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking simulations are commonly used to predict the preferred orientation and binding affinity of a ligand, such as a 5-LO inhibitor, within the active site of the target enzyme. Ligand-protein interaction analysis further explores the specific molecular forces and contacts (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. Based on the available search results focusing specifically on "this compound", detailed findings from molecular docking and ligand-protein interaction analyses for this particular compound were not found.
Gaussian Accelerated Molecular Dynamics and Markov State Models for Inhibitor Interactions
Advanced simulation techniques like Gaussian Accelerated Molecular Dynamics (GaMD) and the construction of Markov State Models (MSMs) can provide deeper insights into the dynamic behavior of protein-ligand complexes and the kinetics of binding. These methods can reveal conformational changes, identify intermediate states, and estimate binding and unbinding rates. Specific applications of Gaussian Accelerated Molecular Dynamics and Markov State Models to study the interactions of "this compound" with 5-Lipoxygenase were not identified in the conducted searches.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural properties of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and guide the synthesis of more potent inhibitors. Information specifically detailing QSAR studies conducted with "this compound" as part of a dataset was not found in the search results.
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where the initial lead compound's properties are systematically improved to enhance potency, selectivity, pharmacokinetic profile, and reduce potential toxicity. This process often involves iterative cycles of synthesis, biological testing, and computational analysis. Specific strategies employed for the lead optimization of "this compound" or derivatives thereof were not described in the available search results.
Clinical Translation and Development Challenges of 5-Lipoxygenase Modulators
The translation of promising preclinical findings for 5-LO inhibitors into successful clinical therapies has faced significant challenges. Despite the well-established role of leukotrienes, the products of the 5-LO pathway, in various inflammatory and proliferative processes, many 5-LO inhibitory compounds have not progressed beyond early-phase clinical trials wikipedia.org. A number of possible explanations for these challenges have been proposed idrblab.net. The pharmacological properties of 5-LO inhibitors appear diverse, and their therapeutic effects in vitro and in vivo can vary greatly among compounds, sometimes related to off-target effects that are not yet fully understood nih.gov.
Pharmacokinetics and Pharmacodynamics in Human Studies
Clinical studies have investigated the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of various 5-LO inhibitors in human subjects. These studies aim to understand how the body absorbs, distributes, metabolizes, and excretes the compounds (PK) and how they affect their biological target, 5-LO, and the production of leukotrienes (PD).
Another FLAP inhibitor, MK-0591, evaluated in healthy male volunteers, showed linear pharmacokinetics with a half-life of approximately 6 hours after multiple oral doses. guidetoimmunopharmacology.org. MK-0591 inhibited LTB₄ biosynthesis ex vivo in stimulated whole blood by up to 90% for 12 hours at the highest dose, and this inhibition correlated significantly with plasma concentrations guidetoimmunopharmacology.org. Urinary LTE₄ was inhibited by over 80% at 24 hours across all dose levels guidetoimmunopharmacology.org.
AZD5718, another FLAP inhibitor, demonstrated rapid absorption and a biphasic decline in plasma concentrations with a mean terminal half-life of 10–12 hours in a first-in-human study in healthy subjects. Steady-state levels were achieved after approximately 3 days guidetopharmacology.org. Target engagement was confirmed by the potent reduction of ex vivo LTB₄ production in whole blood and urinary LTE₄ levels guidetopharmacology.org, wikipedia.org. AZD5718 inhibited LTB₄ production by 90% throughout the day following once-daily administration of 200 mg in healthy volunteers wikipedia.org.
These studies highlight that different 5-LO or FLAP inhibitors can have distinct PK profiles (e.g., half-life), but successful compounds demonstrate dose-dependent inhibition of leukotriene biosynthesis, a key pharmacodynamic marker.
Clinical Trial Outcomes and Efficacy Discrepancies (e.g., Pancreatic Adenocarcinoma)
The clinical efficacy of 5-LO inhibitors has been variable across different diseases, and in some cases, has not matched the promising results seen in preclinical models. This discrepancy is particularly evident in cancer therapy.
A randomized double-blind phase II study investigating the LTB₄ antagonist LY293111 in patients with advanced adenocarcinoma of the pancreas did not reveal any therapeutic benefit uni.lu. This outcome was surprising given the significant body of literature demonstrating the susceptibility of pancreatic cancer cells to anti-leukotriene drugs in cell culture studies uni.lu.
Similarly, a phase II study of the 5-LO and thromboxane (B8750289) A₂ synthetase inhibitor CV6504 in patients with advanced pancreatic cancer showed that while the drug inhibited its target enzyme in vivo and was well-tolerated, no partial or complete responses were observed. However, stable disease was maintained in 32% of evaluable patients at 3 months googleapis.com.
These findings suggest a potential lack of correlation between the effects of 5-LO inhibitors observed in cell culture or animal models and the outcomes in human patients uni.lu. Possible reasons for these discrepancies include the complexity of the tumor microenvironment, off-target effects of the inhibitors, or alternative pathways that compensate for 5-LO inhibition in vivo nih.gov. Some studies have shown that commonly used 5-LO inhibitors can reduce the viability of cancer cells independently of their effect on 5-LO product formation, suggesting potential off-target cytotoxic activities uni.lu, caldic.com.
Despite challenges in oncology, some 5-LO inhibitors have shown efficacy in other inflammatory conditions. Zileuton, an approved 5-LO inhibitor, is used for the treatment of asthma guidetopharmacology.org, guidetopharmacology.org. Studies have shown that zileuton can inhibit leukotriene production and alter inflammatory responses in the lung researchgate.net. Atreleuton (VIA-2291), another 5-LO inhibitor, showed a reduction in new coronary plaques and improved left ventricular ejection fraction in patients with recent acute coronary syndrome in a phase II trial wikipedia.org, researchgate.net. However, no leukotriene biosynthesis inhibitor has yet progressed beyond phase II clinical trials in patients with cardiovascular disease wikipedia.org.
Safety and Tolerability Profiles in Human Subjects
The safety and tolerability of 5-LO inhibitors have been evaluated in various human clinical trials. Generally, some inhibitors have been reported as well-tolerated.
In phase I studies, GSK2190915 was well-tolerated, with no clear difference in adverse events between subjects receiving the active drug and those receiving placebo nih.gov. A phase II study of GSK2190915 in adults and adolescents with persistent asthma also concluded that the compound was well-tolerated, with a similar profile and incidence of adverse events between treatment groups google.com.
MK-0591 demonstrated good tolerability at all dose levels administered for up to 10 days in healthy male volunteers guidetoimmunopharmacology.org. AZD5718 was also reported as safe and well-tolerated in a first-in-human study in healthy subjects guidetopharmacology.org, wikipedia.org.
However, the development of some 5-LO inhibitors has been limited by safety concerns. Hepatotoxicity has been identified as a potential issue that may restrict the development of this class of drugs wikipedia.org. For example, the approved drug zileuton carries a risk of liver toxicity cmdm.tw. Additionally, safety concerns and suboptimal ADME properties led to the cessation of development for some earlier FLAP inhibitors nih.gov. Cardiovascular effects, such as increased heart rate and blood pressure, were observed with some investigational FLAP inhibitors in preclinical studies, highlighting the need for thorough safety profiling nih.gov.
Rationale for Combination Therapy Approaches
The rationale for using 5-LO inhibitors in combination therapy stems from the understanding that diseases, particularly complex ones like cancer and chronic inflammatory conditions, often involve multiple interconnected pathways. Targeting the 5-LO pathway alongside other key mediators or processes could lead to enhanced therapeutic efficacy, overcome resistance mechanisms, or allow for lower doses of individual agents, potentially reducing toxicity.
In the context of cancer, growing evidence suggests that molecular pathways involved in chronic inflammation, including the arachidonic acid metabolism pathway involving 5-LO, contribute to tumorigenesis and progression , nih.gov. Combining 5-LO inhibitors with agents targeting other pathways implicated in cancer has been explored. For instance, preclinical studies have shown that combining 5-LO inhibitors with peroxisome-proliferator-activated receptor gamma (PPARγ) ligands can result in an additive effect on decreasing cell growth and inducing apoptosis in cancer cell lines . The concept of dual inhibition of COX and 5-LO pathways is also considered a rational strategy for developing drugs with enhanced anti-inflammatory profiles, as it may prevent the upregulation of one pathway when the other is inhibited guidetopharmacology.org.
In asthma management, inhaled corticosteroids are usually combined with 5-LO inhibitors or leukotriene receptor antagonists guidetopharmacology.org. This combination approach targets different aspects of the inflammatory process in the airways.
Furthermore, recent mechanistic studies in cancer have revealed that inhibitors of DNA damage repair, such as PARP and ATR inhibitors, can activate the cGAS/STING pathway, promoting anti-tumor immunity. Based on these data, clinical research is exploring the reinforcement of the efficacy of such inhibitors by combining them with immunotherapy guidetoimmunopharmacology.org. While not directly about 5-LO inhibitors, this highlights the broader strategy of combining targeted therapies with immunotherapy, a concept that could potentially be explored for 5-LO inhibitors if their role in modulating the tumor immune microenvironment is further elucidated.
Advanced Research Methodologies and Experimental Models in 5 Lipoxygenase Studies
Genetic Engineering and Gene Editing Approaches
Genetic engineering and gene editing techniques provide powerful tools to investigate the in vivo role of 5-LOX by altering its expression or function in a controlled manner.
5-Lipoxygenase Gene Knockout Mouse Models
5-Lipoxygenase knockout mouse models have been instrumental in understanding the physiological and pathological roles of the 5-LOX pathway. These models, often generated through targeted embryonic stem cell technology, lack functional 5-LOX protein and consequently are deficient in leukotriene synthesis. atsjournals.org Studies using 5-LOX-deficient mice have explored its involvement in various conditions, including atherosclerosis, neuroinflammation, and host defense. atsjournals.orgoup.comahajournals.orgnih.gov
For instance, genetic studies in mice susceptible or resistant to atherosclerosis identified the 5-LOX gene (Alox5) as a potential contributor. oup.com Heterozygous deficiency for 5-LOX in an LDL receptor-null (LDLR⁻/⁻) background significantly decreased aortic lesion development, suggesting a crucial role for 5-LOX in atherogenesis in these models. ahajournals.org In the context of neurodegenerative diseases, 5-LOX knockout or pharmacological inhibition has been shown to mitigate cognitive deficits, synaptic dysfunction, and neuropathology in transgenic mouse models of Alzheimer's disease and tauopathy. researchgate.netresearchgate.netresearchgate.net
However, studies in 5-LOX-deficient mice have also revealed complexities, with outcomes sometimes depending on the genetic background and the specific disease model. atsjournals.orgoup.com For example, while 5-LOX deficiency generally leads to better outcomes in models of inflammation, 5-LOX-deficient mice exhibited a poor survival outcome in a laboratory model of Klebsiella pneumoniae infection, indicating a beneficial role for leukotrienes in host defense in this specific context. atsjournals.org
Cell Line Gene Silencing (e.g., Antisense Oligonucleotides, siRNA, shRNA)
Transgenic Models for Disease Pathophysiology
Transgenic mouse models are engineered to overexpress specific genes or express mutant forms of proteins, allowing researchers to study the impact of these genetic alterations on disease development and progression. In 5-LOX research, transgenic models have been developed to explore the contribution of increased 5-LOX expression to disease pathophysiology, particularly in neurodegenerative disorders. researchgate.netresearchgate.net
For instance, employing adeno-associated viral vectors to overexpress 5-LOX in the brain of a transgenic mouse model of tauopathy (P301S mouse line) resulted in a worsening of behavioral and motor deficits. researchgate.net This overexpression was associated with increased microglia and astrocyte activation, significant synaptic pathology, and elevated tau phosphorylation, demonstrating a direct role for 5-LOX in the development of the tau phenotype. researchgate.net These transgenic models complement knockout studies by allowing the investigation of the effects of elevated 5-LOX activity, which is often observed in diseased states. researchgate.net
High-Resolution Structural Determination Techniques (e.g., X-ray Crystallography of 5-LOX and Inhibitor Complexes)
Crystal structures of human 5-LOX, including in complex with inhibitors like nordihydroguaiaretic acid (NDGA) and 3-acetyl-11-keto-β-boswellic acid (AKBA), have been resolved. nih.govmdpi.com These structures reveal the enzyme's canonical LOX fold, consisting of an amino-terminal β-barrel domain and a larger α-helical domain containing the catalytic iron. nih.gov The active site is located within a hydrophobic cavity. nih.gov
Crystallography studies have shown how different types of inhibitors interact with 5-LOX. For example, NDGA, an orthosteric inhibitor, binds tightly within the active pocket, competitively inhibiting catalytic activity. mdpi.com AKBA, an allosteric inhibitor, binds at a distal site, inducing conformational changes that affect the active site and hinder substrate entry. mdpi.com Structural information on inhibitor-bound 5-LOX-activating protein (FLAP), which is essential for 5-LOX activity, has also been determined by X-ray crystallography, revealing how inhibitors can prevent substrate transfer to 5-LOX. nih.gov
Insights from these structural studies are vital for structure-based drug design efforts aimed at developing more potent and selective 5-LOX inhibitors. mdpi.comresearchgate.net
Advanced Cellular and Biochemical Assays (e.g., Fluorescence Resonance Energy Transfer (FRET))
A variety of advanced cellular and biochemical assays are employed to measure 5-LOX activity, study its interactions, and assess the efficacy of inhibitors. These techniques offer increased sensitivity, throughput, and the ability to study 5-LOX in more complex biological contexts.
Fluorescence Resonance Energy Transfer (FRET) is one such technique used to study the membrane binding of 5-LOX. nih.gov 5-LOX translocates to the nuclear membrane upon cellular activation, a critical step for its activity. FRET-based assays using liposomes mimicking nuclear membranes can quantify the binding of 5-LOX to membranes under different conditions, providing insights into the regulatory mechanisms governing this translocation. nih.gov
Other fluorescence-based assays have been developed for high-throughput screening of 5-LOX inhibitors. sigmaaldrich.comnih.govresearchgate.net These assays typically measure the production of fluorescent products resulting from the enzymatic activity of 5-LOX, allowing for the determination of IC₅₀ values and the identification of potential inhibitors in a sensitive and efficient manner. nih.govresearchgate.net For example, one method measures the oxidation of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) by 5-LOX. nih.govresearchgate.net Biochemical assays also include spectrophotometric methods that measure the formation of conjugated hydroperoxides from arachidonic acid at 234 nm. nih.govnih.gov
These advanced assays are essential for detailed mechanistic studies, inhibitor screening, and evaluating the impact of genetic or pharmacological interventions on 5-LOX activity in cellular and biochemical systems.
Ex Vivo and In Vivo Imaging Techniques for Pathway Activity and Disease Progression
Imaging techniques are increasingly being explored to visualize biological processes in living organisms or tissues, offering insights into pathway activity and disease progression over time. While direct imaging techniques specifically designed for real-time, in vivo visualization of 5-LOX pathway activity are still an active area of research, related imaging modalities and ex vivo approaches are utilized.
Ex vivo assays using human fetal glial cells cultured on human brain sections have been used to study processes relevant to neuroinflammation and neurodegenerative diseases, areas where 5-LOX plays a role. frontiersin.org These studies can assess the impact of LOX inhibitors on cellular functions like amyloid-beta degradation in a tissue-relevant context. frontiersin.org
While comprehensive in vivo imaging specifically targeting 5-LOX pathway activity remains challenging, the combination of ex vivo studies and advancements in molecular imaging techniques holds promise for future investigations into the role of 5-LOX in disease progression in a more physiological setting.
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess the inhibitory activity of 5-Lipoxygenase-In-1 against 5-LO?
- Methodology : Use in vitro enzymatic assays with recombinant human 5-LO, measuring IC50 values via spectrophotometric detection of hydroperoxides. Include positive controls (e.g., AZD4407 or caffeic acid, known 5-LO inhibitors) and validate results across multiple replicates. Ensure enzyme activity is measured under standardized conditions (pH 7.4, Ca²⁺/ATP activation) .
- Experimental Optimization : Adjust substrate concentrations (e.g., arachidonic acid) to avoid saturation effects. Validate inhibitor specificity using related enzymes (e.g., 15-LOX-1) to rule off-target effects .
Q. What cellular models are appropriate for studying this compound in inflammatory pathways?
- Methodology : Use human leukocytes (e.g., neutrophils or monocytes) to evaluate 5-LO product synthesis (e.g., leukotriene B4). Apply lipopolysaccharide (LPS)-induced inflammation models to test cytoprotective effects, as demonstrated in macrophage viability assays .
- Data Interpretation : Normalize results to baseline 5-LO activity in untreated cells and account for inter-donor variability by using cells from multiple donors .
Advanced Research Questions
Q. How can structural biology approaches resolve contradictions in this compound’s binding mechanism?
- Contradiction Analysis : If conflicting studies report varying IC50 values, compare assay conditions (e.g., pH, cofactors) and enzyme sources (recombinant vs. native). Use X-ray crystallography or cryo-EM to map inhibitor-enzyme interactions, focusing on the catalytic iron-binding site and substrate entry channels .
- Mutagenesis Studies : Test hypotheses by introducing point mutations (e.g., His367 or Ile406) to identify residues critical for inhibitor binding .
Q. What strategies ensure reproducibility when testing this compound in preclinical disease models?
- Standardization : Document compound purity (>98%), storage conditions (e.g., desiccated at -20°C), and vehicle composition (e.g., DMSO concentration ≤0.1%). Use genetically homogeneous animal models (e.g., C57BL/6 mice) to minimize variability in 5-LO expression .
- Outcome Measures : Quantify leukotriene levels in target tissues (e.g., lung or synovial fluid) via LC-MS/MS and correlate with histopathological findings .
Q. How can researchers leverage the PICO framework to explore this compound’s therapeutic potential?
- Framework Application :
- Population : Preclinical models of chronic inflammation (e.g., asthma, atherosclerosis).
- Intervention : Dose-response studies of this compound (e.g., 1–50 mg/kg).
- Comparison : Benchmark against FDA-approved 5-LO inhibitors (e.g., zileuton).
- Outcome : Reduction in inflammatory biomarkers (e.g., serum C-reactive protein).
Data and Resource Management
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Root-Cause Analysis : Audit experimental variables such as enzyme lot variability, assay temperature (25°C vs. 37°C), and inhibitor pre-incubation time. Cross-reference patent data (EP 331232 A2, Table 4) with peer-reviewed studies to identify methodological deviations .
- Meta-Analysis : Aggregate data from multiple sources using standardized effect-size metrics (e.g., Cohen’s d) to quantify overall inhibitory efficacy .
Q. What computational tools can predict off-target effects of this compound?
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) against related lipoxygenases (12-LOX, 15-LOX) and pro-inflammatory enzymes (COX-2). Validate predictions with in vitro selectivity assays .
- Machine Learning : Train models on published inhibitor datasets to prioritize structural modifications that enhance specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
